

Spectroscopic Profile of (R)-Diethyl 2-hydroxysuccinate: A Technical Guide

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Compound of Interest

Compound Name: (R)-Diethyl 2-hydroxysuccinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Diethyl 2-hydroxysuccinate**, a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of diethyl 2-hydroxysuccinate provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of diethyl 2-hydroxysuccinate is characterized by signals for the ethyl ester groups and the protons on the succinate backbone.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.47-4.52	m	5.4 and 4.06	-CH(OH)-
4.20	q	7.1	-OCH ₂ CH ₃
4.15	q	7.1	-OCH ₂ CH ₃
2.80	dd	16.5, 4.4	-CH ₂ - (one H)
2.70	dd	16.5, 6.8	-CH ₂ - (one H)
1.28	t	7.1	-OCH ₂ CH ₃
1.25	t	7.1	-OCH ₂ CH ₃

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
173.86-173.36	C=O (ester)
170.89	C=O (ester)
67.31-67.44	-CH(OH)-
61.19-61.90	-OCH ₂ CH ₃
38.45-38.82	-CH ₂ -
14.09, 14.15	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of diethyl 2-hydroxysuccinate will show characteristic absorption bands for the hydroxyl and ester functional groups. While specific experimental data for the (R)-enantiomer is not readily available in public databases, the typical IR absorption bands for a hydroxy diester are well-established.

Wavenumber (cm ⁻¹)	Description
~3500 (broad)	O-H stretch (hydroxyl group)
~2980	C-H stretch (aliphatic)
~1735	C=O stretch (ester carbonyl)
~1200	C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples, applicable to **(R)-Diethyl 2-hydroxysuccinate**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-20 mg of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL. The concentration should be sufficient to obtain a good signal-to-noise ratio.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:**
 - Use a higher concentration of the sample if necessary.
 - Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

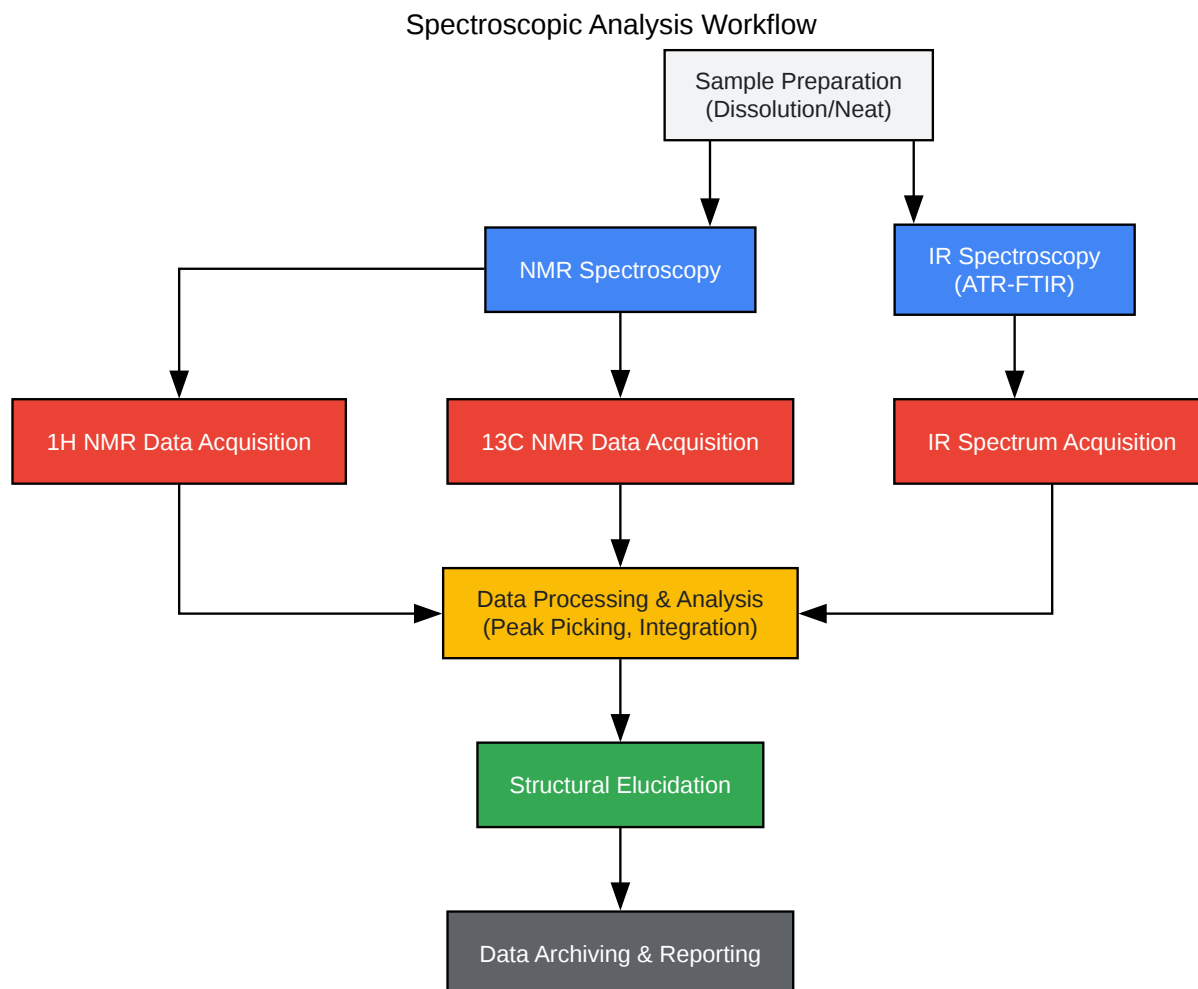
- A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are typically needed compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small drop of the neat liquid sample directly onto the crystal surface.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound like **(R)-Diethyl 2-hydroxysuccinate**.



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Caption: Workflow for Spectroscopic Analysis.

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